molecular formula C7H13BrO B13176766 2-(Bromomethyl)-4-methylpent-1-en-3-ol

2-(Bromomethyl)-4-methylpent-1-en-3-ol

Cat. No.: B13176766
M. Wt: 193.08 g/mol
InChI Key: HDPWJPWKTKFFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a bromomethyl group attached to a pentenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpent-1-en-3-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpent-1-en-3-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-4-methylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylpent-1-en-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in substitution reactions. The alcohol group can undergo oxidation or reduction, depending on the reaction conditions. These reactions enable the compound to modify other molecules and exert its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(bromomethyl)-4-methylpent-1-en-3-ol

InChI

InChI=1S/C7H13BrO/c1-5(2)7(9)6(3)4-8/h5,7,9H,3-4H2,1-2H3

InChI Key

HDPWJPWKTKFFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=C)CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.